molecular formula C11H10BrN3O B7465549 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide

4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide

Cat. No. B7465549
M. Wt: 280.12 g/mol
InChI Key: HEDSCOJLWWMETA-UHFFFAOYSA-N
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Description

4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is also known by its chemical name, GSK2330672, and has been shown to exhibit a range of biological activities that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors. For example, the compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and immune response. Inhibition of PDE4 has been proposed as a potential therapeutic strategy for a range of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide can exhibit a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of PDE4 by the compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. The compound has also been reported to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for certain targets. This can make it a useful tool for studying specific biological pathways and processes. However, the compound's potency can also make it difficult to work with, as small variations in concentration can have significant effects on experimental outcomes. Additionally, the compound's selectivity may limit its usefulness in certain contexts where multiple targets are involved.

Future Directions

There are several potential future directions for research on 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another direction is the investigation of the compound's effects on other biological targets and pathways, which could expand its potential applications in drug discovery. Finally, further studies are needed to fully understand the compound's mechanism of action and how it interacts with specific targets in the body.

Synthesis Methods

The synthesis of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been described in several publications. One method involves the reaction of 6-methylpyridin-2-amine with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate amide coupling reagent to yield the final product.

Scientific Research Applications

4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been investigated for its potential applications in drug discovery, particularly in the areas of cancer, inflammation, and neurological disorders. Several studies have reported the compound's ability to inhibit the activity of specific enzymes and receptors that are involved in these disease processes.

properties

IUPAC Name

4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDSCOJLWWMETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide

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